molecular formula C17H10ClF4N3O2 B10943965 N-(4-chlorophenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(4-chlorophenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10943965
M. Wt: 399.7 g/mol
InChI Key: VXBUEXINUKGDFQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a chlorophenyl group, and a tetrafluorophenoxy group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The chlorophenyl and tetrafluorophenoxy groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (such as temperature and pressure), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced chlorophenyl derivatives.

    Substitution: Substituted tetrafluorophenoxy derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Potential applications in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl and tetrafluorophenoxy groups can enhance its binding affinity and specificity for certain targets, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison:

  • N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide lacks the tetrafluorophenoxy group, which may reduce its reactivity and potential applications.
  • 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide lacks the chlorophenyl group, which may affect its binding affinity and specificity in biological systems.

The unique combination of the chlorophenyl and tetrafluorophenoxy groups in N-(4-chlorophenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H10ClF4N3O2

Molecular Weight

399.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H10ClF4N3O2/c18-9-1-3-10(4-2-9)23-17(26)13-5-6-25(24-13)8-27-16-14(21)11(19)7-12(20)15(16)22/h1-7H,8H2,(H,23,26)

InChI Key

VXBUEXINUKGDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=C2)COC3=C(C(=CC(=C3F)F)F)F)Cl

Origin of Product

United States

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